

Tirbanibulin LOD LOQ sensitivity analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tirbanibulin

CAS No.: 897016-82-9

Cat. No.: S548111

[Get Quote](#)

Summary of Quantitative Data

The table below summarizes the key performance characteristics of the validated UPLC method for **Tirbanibulin** [1] [2]:

Parameter	Result / Value
Analytical Technique	Ultra-Performance Liquid Chromatography (UPLC)
Linearity Range	1 - 15 µg/mL
Limit of Detection (LOD)	0.03 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL
Precision (% RSD)	Less than 2%
Accuracy (% Recovery)	Approximately 100%
Retention Time	~0.811 minutes
Runtime	2.0 minutes

Detailed Experimental Protocol

Here is the detailed methodology for the stability-indicating UPLC method for the determination of **Tirbanibulin**.

Instrumentation and Chromatographic Conditions

- **Instrument:** Waters Acquity UPLC system equipped with a PDA detector [1].
- **Column:** Waters Acquity UPLC Phenyl (100 mm x 2.1 mm, 1.7 μ m) [1].
- **Mobile Phase:** Acetonitrile and buffer (orthophosphoric acid in HPLC-grade water, pH not specified) in a ratio of **30:70 (v/v)** [1].
- **Flow Rate:** **0.5 mL/min** [1].
- **Injection Volume:** **5 μ L** [1].
- **Wavelength:** **220 nm** [1].
- **Column Temperature:** Ambient [1].
- **Run Time:** **2.0 minutes** [1].

Sample and Standard Preparation

- **Standard Stock Solution (100 μ g/mL):** 5 mg of **Tirbanibulin** reference standard was accurately weighed and transferred to a 50 mL volumetric flask. It was dissolved and diluted to volume with **acetonitrile** (used as the diluent) [1].
- **Standard Working Solution (10 μ g/mL):** 5 mL of the standard stock solution was pipetted into a 50 mL volumetric flask and diluted to volume with acetonitrile [1].
- **Sample Stock Solution:** 100 mg of the pharmaceutical dosage form (e.g., ointment) was accurately weighed and transferred to a 10 mL volumetric flask. It was sonicated with acetonitrile for 15 minutes to dissolve and then diluted to volume [1].
- **Sample Working Solution:** 1 mL of the sample stock solution was pipetted into a 10 mL volumetric flask and diluted to volume with acetonitrile [1].

Method Validation Overview

The method was validated according to ICH Q2(R1) guidelines [1].

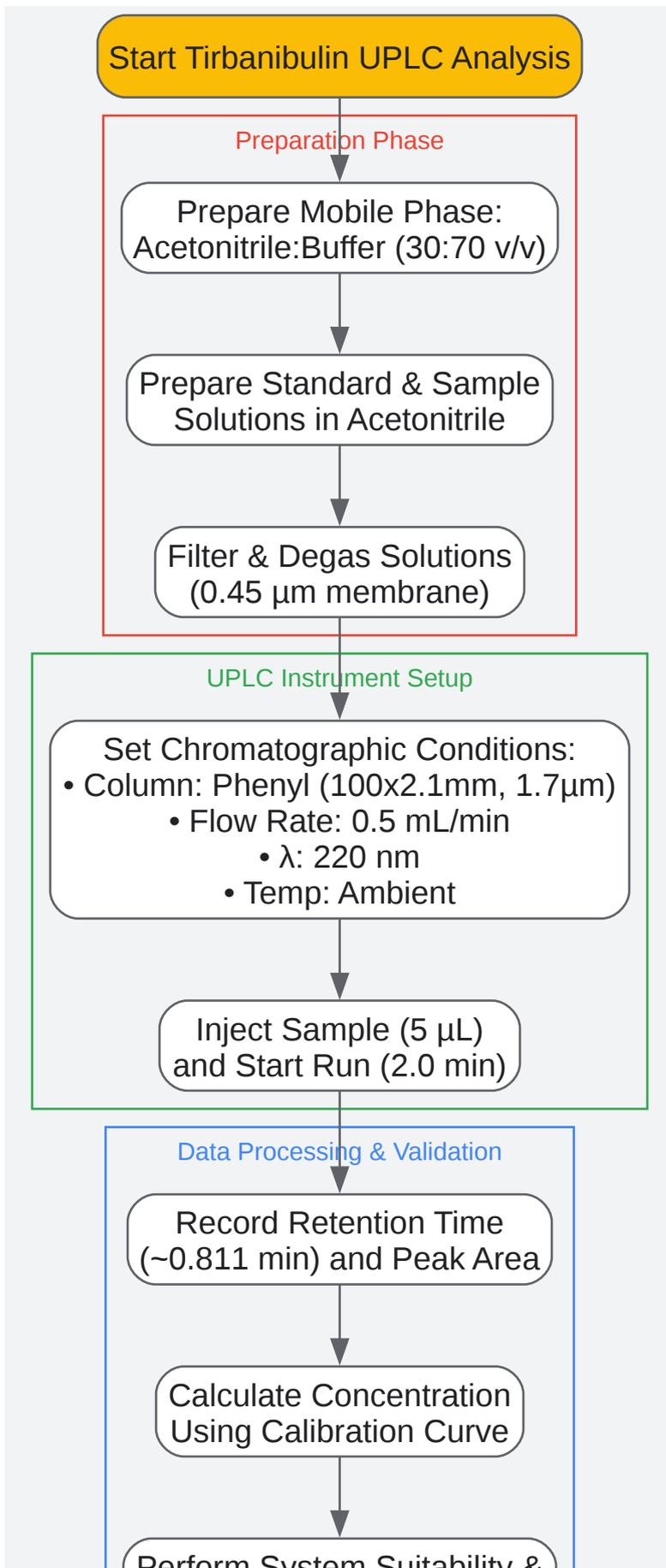
- **Specificity:** The method was found to be specific and stability-indicating through forced degradation studies. No interference was observed from blank or placebo samples. **Tirbanibulin** was susceptible

to degradation under acid, base, peroxide, thermal, and reduction conditions, but the analyte peak was pure and well-resolved from degradation peaks [1] [2].

- **Linearity:** The method demonstrated excellent linearity in the 1-15 µg/mL range. The regression equation was reported as $y = 309884.02x + 29801.60$ with a high correlation coefficient [2].
- **Precision:** The method precision (repeatability) showed a %RSD of 0.47%, and intermediate precision (ruggedness) showed a %RSD of 0.33%, confirming high reproducibility [2].
- **Accuracy:** Recovery studies at 50%, 100%, and 150% levels showed a mean recovery of nearly **100%**, confirming the accuracy of the method [1] [2].
- **Robustness:** The method was robust against deliberate, minor changes in chromatographic conditions, such as mobile phase composition ($\pm 3\%$) and flow rate (± 0.05 mL/min). System suitability parameters remained within acceptance criteria [1].

Experimental Workflow

The diagram below outlines the key steps involved in the analysis of **Tirbanibulin** using this UPLC method.



UPLC System Suitability &
Method Validation Checks

Click to download full resolution via product page

Frequently Asked Questions (FAQs)

Q1: What makes this UPLC method suitable for stability-indicating analysis? This method is deemed stability-indicating because it effectively separates **Tirbanibulin** from its degradation products. Forced degradation studies under various conditions (acid, base, peroxide, thermal) showed that the main **Tirbanibulin** peak was pure and unaffected by the degradation peaks, confirming its ability to accurately measure the active ingredient in the presence of impurities [1] [2].

Q2: Why is UPLC preferred over HPLC for this analysis? According to the literature, UPLC was chosen over more costly and complex techniques like LC-MS or GC-MS to develop a quick, precise, repeatable, and affordable analytical method. UPLC offers higher speed and resolution compared to traditional HPLC, which is evident in the short 2-minute runtime and high theoretical plate count achieved in this method [1].

Q3: What are the critical system suitability parameters to monitor? While not all specific values are listed, the method validation assessed standard parameters including **theoretical plates** (which were above 2000), **%RSD of replicate injections**, **retention time**, **resolution**, and the **tailing factor**. These parameters should be checked before analysis to ensure the system is performing adequately [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Development of a Stability Indicating UPLC Method for the ... [pmc.ncbi.nlm.nih.gov]
2. Development of a Stability Indicating UPLC Method for the ... [turkjps.org]

To cite this document: Smolecule. [Tirbanibulin LOD LOQ sensitivity analytical method development]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548111#tirbanibulin-lod-loq-sensitivity-analytical-method-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com